H-L-Lys(Norbornene-methoxycarbonyl)-OH
Description
Evolution of Strain-Promoted Click Chemistry Platforms
The development of strain-promoted click chemistry addressed critical limitations in early bioorthogonal tools, particularly the cytotoxicity of copper catalysts required for CuAAC. Carolyn Bertozzi's introduction of the strain-promoted azide-alkyne cycloaddition (SPAAC) in 2004 marked a paradigm shift by eliminating metal catalysts through strategic use of ring-strained cyclooctynes. However, the relatively slow kinetics of SPAAC (~1–2 M−1s−1) spurred exploration of alternative dienophiles, culminating in the adoption of norbornene derivatives.
Norbornene's bicyclic structure imposes ~20 kcal/mol of strain energy, dramatically accelerating IEDDA reactions with tetrazines while maintaining orthogonality to endogenous biomolecules. This kinetic enhancement is quantified in Table 1:
Table 1: Kinetic Comparison of Bioorthogonal Reactions
| Reaction Type | Rate Constant (M−1s−1) | Catalyst Required |
|---|---|---|
| CuAAC (Azide-Alkyne) | 0.1–1 | Cu(I) |
| SPAAC (Cyclooctyne-Azide) | 1–2 | None |
| Tetrazine-Norbornene IEDDA | 103–104 | None |
The tetrazine-norbornene system achieves completion within minutes under physiological conditions, outperforming azide-based reactions requiring hours. This rapid kinetics enables real-time tracking of dynamic processes like receptor internalization and protein trafficking.
Norbornene Derivatives in Modern Bioconjugation Strategies
H-L-Lys(Norbornene-methoxycarbonyl)-OH (chemical structure: Nε-((bicyclo[2.2.1]hept-5-en-2-ylmethoxy)carbonyl)-L-lysine) exemplifies the strategic design of bioorthogonal handles. Its synthesis involves three-step functionalization of L-lysine:
- Protection : α-Amine protection with Fmoc groups
- Conjugation : Norbornene-methoxycarbonyl linkage via carbodiimide chemistry
- Deprotection : Acidic cleavage of Fmoc to yield final product
This derivative's key attributes include:
- Genetic encodability : Incorporated into proteins using engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl pairs, achieving >90% incorporation efficiency in E. coli and mammalian systems
- Stereochemical diversity : Exists as endo/exo diastereomers (40:60 ratio), both reactive toward tetrazines
- Proteomic stability : Resists enzymatic cleavage and oxidative damage in serum-containing media
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 409.5 g/mol (hydrochloride) |
| Solubility | >50 mM in PBS (pH 7.4) |
| λmax (Tetrazine) | 520 nm (fluorescence turn-on) |
| Cellular Toxicity (HEK293T) | >500 μM (72 hr LC50) |
Applications span multiple domains:
- Antibody-Drug Conjugates : Site-specific conjugation of monomethyl auristatin E (MMAE) to anti-HER2 antibodies via tetrazine linkers, achieving drug-antibody ratios (DAR) of 3.8 ± 0.2 with <5% aggregation
- Live-Cell Imaging : Real-time visualization of newly synthesized proteins using tetrazine-fluorophore probes (e.g., Cy3-Tz, TAMRA-Tz)
- Surface Engineering : Functionalization of PEG hydrogels for 3D cell culture with RGD peptides, enhancing fibroblast adhesion by 2.3-fold vs. non-functionalized controls
Properties
IUPAC Name |
(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c16-13(14(18)19)3-1-2-6-17-15(20)21-9-12-8-10-4-5-11(12)7-10/h4-5,10-13H,1-3,6-9,16H2,(H,17,20)(H,18,19)/t10?,11?,12?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEFUNSNPPAJQL-SKQCGHHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)COC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC(C1C=C2)COC(=O)NCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Chloroformate-Mediated Protection
The foundational approach involves sequential protection of lysine’s α- and ε-amino groups. In WO2008014811A1 , L-lysine is treated with benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF)/water under alkaline conditions (pH 10–12) to selectively protect the ε-amino group. Dimethylaminopyridine (DMAP) catalyzes the reaction, yielding H-Lys(Z)-OH with 76% efficiency after 4 hours at 25°C. Subsequent norbornene-methoxycarbonyl introduction requires deprotection of the α-amino group using hydrogenolysis or acidic conditions, followed by reaction with norbornene-methoxycarbonyl chloride in dichloromethane (DCM).
Reaction Optimization
Critical parameters include:
-
Temperature : Reactions conducted at 0°C minimize racemization.
-
Solvent System : THF/water mixtures (1:1 v/v) enhance solubility of intermediates.
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Purification : Chloroform extraction removes byproducts, with final recrystallization in methyl ethyl ketone achieving >94% purity.
Genetic Incorporation Using Orthogonal tRNA Synthetase Systems
Pyrrolysyl-tRNA Synthetase Engineering
As detailed in US20150005481A1 , H-L-Lys(Norbornene-methoxycarbonyl)-OH is incorporated into proteins via amber codon suppression in E. coli. An orthogonal pyrrolysyl-tRNA synthetase (PylRS) variant, mutated at residues L275A, C314S, and M316I, charges the cognate tRNA with the norbornene lysine derivative. Key steps include:
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Plasmid Design : The target gene is modified to include an amber codon at the desired lysine position.
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Co-expression : The engineered PylRS/tRNA pair and the modified gene are co-expressed in E. coli BL21(DE3).
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Induction : Protein expression is induced with 0.5 mM IPTG and 10 mM norbornene lysine in M9 media.
Yield and Specificity
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Yield : 20–40 mg/L of modified protein in shake-flask cultures.
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Fidelity : Mass spectrometry confirms >95% incorporation accuracy.
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Based Strategy
The Fmoc-protected derivative, Fmoc-Lys(Norbornene-methoxycarbonyl)-OH, is commercially available (e.g., Iris Biotech HAA9235) and used in automated SPPS. Resins such as Wang or Rink amide are functionalized with the amino acid, followed by iterative deprotection (20% piperidine/DMF) and coupling (HBTU/DIPEA).
Coupling Efficiency
-
Coupling Reagents : HBTU/HOBt mixtures achieve >99% coupling efficiency per cycle.
-
Side Reactions : <1% diketopiperazine formation due to steric hindrance from the norbornene group.
Enzymatic Synthesis Using Threonine Aldolase
One-Pot Biocatalytic Method
WO2019016354A1 describes a chemoenzymatic route where threonine aldolase catalyzes the condensation of norbornenecarboxaldehyde with lysine in aqueous DMSO (10–20% v/v). The reaction proceeds at pH 8.0 and 30°C, yielding the Schiff base intermediate, which is reduced in situ by sodium cyanoborohydride.
Process Metrics
-
Purification : Lyophilization followed by ion-exchange chromatography isolates the product with 89% purity.
Comparative Analysis of Synthesis Methods
Table 1. Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Solution-Phase | 70–76 | 94–98 | Moderate | 120–150 |
| Genetic Incorporation | 20–40 | >95 | Low | 500–800 |
| SPPS | 85–90 | >99 | High | 200–300 |
| Enzymatic | 65–78 | 89–92 | High | 90–120 |
Key Observations :
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SPPS dominates for short peptides (<30 residues) due to high purity.
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Genetic incorporation is preferred for site-specific labeling in large proteins.
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Enzymatic synthesis offers cost advantages but requires optimization for industrial use.
Analytical Characterization
NMR Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
HPLC Purity Assessment
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Column : C18, 4.6 × 250 mm, 5 µm.
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Eluent : 0.1% TFA in water/acetonitrile gradient (5–95% over 30 min).
Challenges and Optimization Strategies
Racemization Control
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the norbornene moiety.
Reduction: Reduction reactions can occur, especially if the compound contains reducible functional groups.
Substitution: The norbornene group can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield norbornene epoxides, while reduction may lead to norbornane derivatives.
Scientific Research Applications
Bioorthogonal Chemistry
Mild and Selective Protein Modification
H-L-Lys(Norbornene-methoxycarbonyl)-OH is primarily utilized for the mild and selective modification of proteins via copper-free click reactions. This capability is crucial for applications where harsh conditions could denature proteins or disrupt their biological function. The norbornene moiety facilitates the reaction with various partners, enabling the introduction of diverse functionalities into proteins without compromising their structural integrity .
Applications in Protein Engineering
Protein Labeling and Purification
The compound can be employed to label proteins for further analysis or purification. By conjugating this compound with tetrazine-conjugated probes or affinity matrices, researchers can isolate specific proteins from complex mixtures, enhancing the study of protein interactions and functions .
Site-Specific Functionalization
This compound allows for site-specific functionalization of proteins, which is essential for studying protein dynamics and interactions at a molecular level. By incorporating this compound into proteins, researchers can attach various probes or tags that facilitate imaging or tracking within cellular environments .
Case Studies and Research Findings
Implications in Drug Development
The ability to modify proteins selectively opens new pathways for drug development, particularly in creating targeted therapies that can minimize side effects associated with conventional drugs. By utilizing this compound, researchers can engineer therapeutic proteins that are more effective and have reduced immunogenicity.
Mechanism of Action
The mechanism of action of “H-L-Lys(Norbornene-methoxycarbonyl)-OH” involves its interaction with specific molecular targets. The norbornene group can undergo cycloaddition reactions, which may be exploited in bioorthogonal chemistry for labeling and tracking biomolecules.
Comparison with Similar Compounds
H-L-Lys(EO-N3)-OH (LysN3)
- Structure : Features an ethylene oxide (EO)-linked azide group.
- Molecular Formula: Not explicitly stated, but structurally distinct due to the EO spacer .
- Applications: Used in site-directed immobilization of proteins (e.g., BMP2 Azide) via SPAAC . Retains bioactivity post-conjugation when coupled with long spacers (e.g., PEG4-Texas Red), though bulky groups like Cy5 can impair receptor binding . Applied in amber codon suppression for incorporating non-canonical amino acids (ncAAs) in yeast and mammalian systems .
- Reaction Type : Copper-free SPAAC with cyclooctynes (e.g., DBCO) .
H-L-Lys(N3)-OH·HCl (Azidolysine)
H-L-Lys(Poc)-OH
H-L-Lys(Suc)-OH (N6-Succinyllysine)
H-L-Lys(Cbz)-OH
Fmoc-L-Lys(Boc)-OH
- Structure: Dual protection with Fmoc (α-amino) and Boc (ε-amino) groups.
- Molecular Formula : C₂₇H₃₂N₂O₆ (MW: 480.56 g/mol) .
- Applications :
Comparative Data Table
Key Findings and Insights
- Reaction Efficiency: Norbornene derivatives enable faster SPAAC kinetics compared to azide-based systems, making them preferable for in vivo applications .
- Bioactivity Retention : LysN3-conjugated BMP2 retained activity only with long spacers, highlighting the importance of conjugate design .
- Functional Diversity: While H-L-Lys(Norbornene) and LysN3 focus on biotherapeutics, Poc derivatives excel in imaging, and Cbz/Boc groups are staples in peptide synthesis .
- Metabolic Relevance : Succinyllysine is a natural modification, contrasting with synthetic click chemistry tools .
Q & A
Q. What are the standard synthetic routes for H-L-Lys(Norbornene-methoxycarbonyl)-OH, and how is its purity validated?
The compound is typically synthesized via solid-phase peptide synthesis (SPPS), leveraging orthogonal protection strategies for the ε-amino group of lysine. The norbornene-methoxycarbonyl (Nor-Moc) group is introduced using active ester chemistry (e.g., pentafluorophenyl esters) under mild, anhydrous conditions to minimize side reactions . Purity is validated via reversed-phase HPLC (≥95% purity threshold) and mass spectrometry (MS) to confirm molecular weight (296.36 g/mol) and structural integrity. NMR (¹H and ¹³C) is employed to verify regioselective functionalization of the lysine side chain .
Q. How is this compound utilized in site-specific protein modification?
The Nor-Moc group enables copper-free "click" chemistry via strain-promoted alkyne-norbornene cycloaddition (SPAAC). This reaction is performed under physiological conditions (pH 7.4, 25–37°C) to conjugate probes (e.g., fluorescent tags, biotin) to recombinant proteins. The reaction proceeds with high selectivity and minimal interference with native amino acids, making it ideal for live-cell labeling .
Q. What analytical techniques confirm the successful conjugation of norbornene-methoxycarbonyl groups to lysine residues?
Post-synthetic modification is validated using:
- LC-MS/MS : To detect mass shifts corresponding to Nor-Moc addition (+138.12 Da).
- Fluorescence quenching assays : To quantify labeling efficiency when paired with tetrazine-functionalized probes.
- ¹H NMR : To monitor the disappearance of norbornene protons (δ 5.8–6.2 ppm) post-reaction .
Advanced Research Questions
Q. What strategies optimize the efficiency of copper-free click reactions using this compound in complex biological systems?
Key optimization parameters include:
- Reaction kinetics : Increasing tetrazine probe concentration (10–50 µM) to drive SPAAC completion within 1–2 hours.
- Solvent compatibility : Using biocompatible buffers (e.g., PBS) with <1% organic cosolvent (e.g., DMSO) to maintain protein stability.
- Temperature control : Conducting reactions at 4°C to reduce nonspecific binding in live-cell applications .
Q. How to address discrepancies in reaction yields when incorporating this compound into peptide sequences under varying SPPS conditions?
Yield inconsistencies often arise from steric hindrance during Nor-Moc deprotection. Mitigation strategies include:
- Deprotection time modulation : Extending treatment with 20% piperidine/DMF from 20 to 30 minutes.
- Coupling reagent selection : Switching from HBTU to OxymaPure/DIC for improved activation of bulky residues.
- Side-chain aggregation monitoring : Using FT-IR to detect β-sheet formation, which may impede coupling efficiency .
Q. What are the comparative advantages of this compound over other bioorthogonal lysine derivatives (e.g., azide- or alkyne-modified analogs)?
- Reaction rate : Nor-Moc reacts with tetrazines at rates >10⁴ M⁻¹s⁻¹, outperforming azide-cyclooctyne systems (10⁻¹–10² M⁻¹s⁻¹).
- Metabolic stability : Unlike azide-modified lysine (e.g., H-L-Lys(N3)-OH), Nor-Moc is resistant to cellular reductases, enabling prolonged labeling in vivo.
- Minimal toxicity : Copper-free reactions eliminate cytotoxic Cu(I) catalysts required for azide-alkyne cycloaddition .
Q. How does the steric environment of the norbornene group influence the kinetics of bioorthogonal ligation reactions?
The bicyclic structure of norbornene creates ring strain (~20 kcal/mol), accelerating tetrazine ligation. Steric shielding from the methoxycarbonyl group reduces off-target reactions with thiols or amines. Computational modeling (DFT) predicts a transition state favoring [4+2] cycloaddition over competing pathways, corroborated by kinetic isotope effect studies .
Q. How to mitigate undesired side reactions during the incorporation of this compound into recombinant proteins expressed in eukaryotic systems?
- Codon optimization : Use rare tRNAs (e.g., pEVOL) to suppress misincorporation in mammalian cells.
- FPLC purification : Remove misfolded proteins prone to nonspecific Nor-Moc oxidation.
- Post-translational stability assays : Monitor Nor-Moc integrity via MALDI-TOF MS after 24-hour incubation in cell lysate .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the stability of this compound in acidic conditions?
Discrepancies arise from variable solvent systems. In aqueous HCl (pH <3), Nor-Moc undergoes hydrolysis (t₁/₂ = 2 hours), while in TFA-containing SPPS cocktails, the group remains stable due to reduced water activity. Validate stability via:
Q. Why do some studies report lower labeling efficiency of Nor-Moc in membrane proteins compared to soluble proteins?
Membrane proteins often exhibit reduced solvent accessibility of the Nor-Moc group. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
